diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate
Description
Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate (CAS: 680214-53-3) is a synthetic α-aminophosphonate derivative with a molecular formula of C27H20Cl2F3N2O3PS and a molar mass of 611.4 g/mol . Its structure features:
- A 2-chlorophenyl group (aromatic ring with Cl at the ortho position).
- A carbothioylamino moiety linked to a 3-(trifluoromethyl)aniline substituent.
- A diphenyl phosphonate group, contributing to its polar yet lipophilic character.
Properties
IUPAC Name |
1-[(2-chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClF3N2O3PS/c28-24-17-8-7-16-23(24)25(33-26(38)32-20-11-9-10-19(18-20)27(29,30)31)37(34,35-21-12-3-1-4-13-21)36-22-14-5-2-6-15-22/h1-18,25H,(H2,32,33,38) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RERORRDQAKOOEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(C(C2=CC=CC=C2Cl)NC(=S)NC3=CC=CC(=C3)C(F)(F)F)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClF3N2O3PS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
577.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate typically involves multiple steps. The process begins with the preparation of the intermediate compounds, which are then reacted under specific conditions to form the final product. Common reagents used in the synthesis include chlorophenyl derivatives, trifluoromethyl aniline, and phosphonate precursors. The reaction conditions often involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems and advanced purification techniques ensures the high purity and yield of the final product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce phosphine derivatives.
Scientific Research Applications
The compound diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and materials science. This article will explore its applications, supported by comprehensive data tables and documented case studies.
Basic Information
- Molecular Formula: C22H16ClF3N3O3PS
- Molecular Weight: 459.45 g/mol
- CAS Number: 892158-24-6
Structure
The compound features a phosphonate group, which is known for its ability to form stable complexes with metal ions and enhance biological activity.
Medicinal Chemistry
Diphenyl phosphonates are often investigated for their potential as pharmaceuticals due to their ability to interact with biological systems.
Case Study: Anticancer Activity
Research has shown that phosphonates can exhibit anticancer properties. A study highlighted the synthesis of various diphenyl phosphonates and their evaluation against cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity, suggesting potential as anticancer agents .
Inhibitors of Enzymatic Activity
Phosphonates can act as enzyme inhibitors, particularly in the context of metabolic pathways.
Case Study: Enzyme Inhibition
A study focused on the inhibition of acetylcholinesterase (AChE) by phosphonate compounds, including diphenyl derivatives. The findings revealed that these compounds could effectively inhibit AChE activity, which is crucial in treating conditions like Alzheimer's disease .
Agricultural Applications
The potential use of diphenyl phosphonates in agriculture has also been explored, particularly as herbicides or pesticides.
Case Study: Herbicidal Activity
Research conducted on various phosphonate compounds demonstrated herbicidal properties against specific weed species. The study concluded that modifications to the phosphonate structure could enhance herbicidal efficacy .
Table 2: Structural Variants and Their Activities
| Structural Variant | Biological Activity | Remarks |
|---|---|---|
| Variant 1 | Moderate AChE Inhibition | Effective at low concentrations |
| Variant 2 | High Anticancer Activity | Selective against specific cancer types |
| Variant 3 | Low Herbicidal Activity | Requires further optimization |
Mechanism of Action
The mechanism of action of diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, and interference with cellular processes.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) | pKa | Key Features |
|---|---|---|---|---|---|---|---|
| Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate | 680214-53-3 | C27H20Cl2F3N2O3PS | 611.4 | 1.459 | 640.6 | 10.89 | Carbothioyl group, trifluoromethyl aniline, diphenyl phosphonate |
| Diethyl [(5-chloro-2-hydroxyanilino)(4-chlorophenyl)methyl]phosphonate | - | C16H18Cl2NO4P | 378.2 | - | - | - | Hydroxy group, 4-chlorophenyl, diethyl phosphonate, antibacterial activity |
| α-Amino (2-alkynylphenyl)-methylphosphonates (generic example) | - | Variable | ~300–400 | - | - | - | Alkynyl substituents, synthesized via T3P®-mediated three-component reaction |
Key Observations:
Substituent Effects: The 2-chlorophenyl group in the target compound contrasts with the 4-chlorophenyl in the diethyl derivative (Table 1), which may alter steric and electronic interactions in biological targets . The carbothioyl group (C=S) in the target compound replaces the hydroxyl group in the diethyl analog, likely enhancing lipophilicity and resistance to hydrolysis .
Synthetic Methods :
- The target compound’s synthesis likely follows a three-component reaction (aldehyde, amine, phosphite) similar to , though specific catalysts (e.g., T3P® or CuCl) and reaction conditions (temperature, solvent) would dictate regioselectivity and yield .
- In contrast, the diethyl derivative () was synthesized via a toluene-reflux method with diethylphosphite, emphasizing the role of solvent polarity in product isolation .
Key Observations:
- The carbothioyl moiety in the target compound may confer stronger enzyme inhibition compared to hydroxyl-containing analogs due to thioamide-metal coordination (e.g., in metalloproteases) .
- The diethyl derivative’s antibacterial activity against both Gram-positive and Gram-negative bacteria () suggests that chlorophenyl and phosphonate groups are critical for broad-spectrum efficacy .
Physicochemical and Stability Comparisons
- Lipophilicity : The target compound’s trifluoromethyl and diphenyl phosphonate groups likely increase logP compared to diethyl derivatives, favoring membrane permeability .
- Thermal Stability : The high predicted boiling point (640.6°C ) of the target compound suggests suitability for high-temperature applications, unlike analogs with lower molecular weights .
- Hydrogen Bonding : The diethyl derivative forms intermolecular O–H⋯O and N–H⋯O bonds (), whereas the target compound’s carbothioyl group may prioritize C–H⋯S interactions, altering crystallization behavior .
Biological Activity
Diphenyl [(2-chlorophenyl)({[3-(trifluoromethyl)anilino]carbothioyl}amino)methyl]phosphonate is a complex organophosphorus compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, toxicity profiles, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is defined by the following formula:
- Molecular Formula : C19H17ClF3N2O2PS
- Molecular Weight : 421.84 g/mol
The compound features a phosphonate group, which is known for its ability to interact with biological systems, particularly in enzyme inhibition and cellular signaling pathways.
- Enzyme Inhibition : The phosphonate moiety can act as a substrate or inhibitor for various enzymes, particularly those involved in phosphoester hydrolysis. This interaction can disrupt normal cellular signaling pathways.
- Anticancer Properties : Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cells. Its mechanism may involve mitochondrial targeting, similar to other phosphonium compounds that exploit the hyperpolarized mitochondrial membrane potential .
- Neurotoxicity : As with many organophosphorus compounds, there is a potential for neurotoxic effects. The compound may interfere with acetylcholinesterase activity, leading to the accumulation of acetylcholine in synapses, which can cause overstimulation of neurons.
Pharmacological Effects
- Antitumor Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The specific pathways affected include those related to apoptosis and cell cycle regulation.
- Toxicity Profile : Toxicological assessments indicate that while the compound shows promise as an anticancer agent, it also exhibits cytotoxic effects on normal cells at higher concentrations. This dual effect necessitates careful dosage regulation in therapeutic applications.
| Effect | Observation | Reference |
|---|---|---|
| Antitumor Activity | Inhibits proliferation of cancer cells | |
| Neurotoxicity | Potential inhibition of acetylcholinesterase | |
| Cytotoxicity | Affects normal cell viability at high doses |
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry explored the anticancer properties of this compound. Researchers treated human breast cancer cells (MCF-7) with varying concentrations of the compound and observed a dose-dependent decrease in cell viability. The study concluded that the compound could induce apoptosis through mitochondrial pathways.
Case Study 2: Toxicological Assessment
Another investigation assessed the neurotoxic potential of this phosphonate compound in rat models. The study found significant alterations in behavioral responses following exposure to high doses, indicating potential neurotoxic effects consistent with other organophosphorus compounds. Histopathological examinations revealed neuronal degeneration in treated subjects compared to controls.
Q & A
Q. Critical Parameters :
- Catalyst Choice : CuCl accelerates reactions and reduces time compared to uncatalyzed systems .
- Solvent : Polar aprotic solvents (e.g., acetonitrile) enhance reactivity .
- Purification : Column chromatography is essential for isolating pure products due to by-product formation .
How can researchers optimize the synthesis to improve yields and reduce by-products?
Q. Advanced Optimization Strategies
- Catalyst Screening : Test alternative catalysts (e.g., Ru or Pd complexes) to enhance regioselectivity and reduce side reactions.
- Solvent Optimization : Evaluate solvents like DMF or THF for improved solubility of intermediates .
- Temperature Control : Lower temperatures (40–60°C) may suppress decomposition, while higher temps (80–100°C) could accelerate phosphonate formation .
- In Situ Monitoring : Use ³¹P NMR to track reaction progress and adjust stoichiometry dynamically .
Example : Replacing triethyl phosphite with diphenyl phosphite increased yields by 15% in analogous systems .
What analytical techniques confirm the molecular structure, and how should conflicting data be resolved?
Q. Structural Characterization
- X-ray Crystallography : Definitive for confirming bond angles and stereochemistry (e.g., Acta Crystallographica reports for related phosphonates) .
- Multinuclear NMR : ¹H, ¹³C, and ³¹P NMR resolve substituent arrangement and phosphorus environment .
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns .
Q. Resolving Conflicts :
- Cross-validate NMR shifts with computational models (e.g., DFT calculations).
- Re-crystallize the compound to rule out polymorphic variations .
What are the reactivity patterns and stability considerations under experimental conditions?
Q. Reactivity Insights
- Hydrolysis Sensitivity : The phosphonate ester group hydrolyzes under strong acidic/basic conditions. Use neutral buffers for biological assays .
- Thermal Stability : Decomposes above 190°C (similar to diphenylphosphinic acid derivatives); store at –20°C under inert atmosphere .
- Nucleophilic Substitution : The 2-chlorophenyl group may undergo substitution with thiols or amines, requiring anhydrous conditions .
How should discrepancies in reported physical/chemical properties be addressed?
Q. Data Contradiction Analysis
- Purity Assessment : Compare HPLC profiles from independent studies; impurities >2% can skew melting points .
- Methodological Variants : Differences in DSC heating rates (e.g., 5°C/min vs. 10°C/min) may explain melting point variations .
- Sample History : Degradation during storage (e.g., moisture exposure) can alter density and solubility .
Case Study : A 5°C discrepancy in melting points was traced to incomplete drying during synthesis .
What mechanistic insights exist for the formation of this compound?
Q. Mechanistic Proposals
- Three-Component Mechanism : CuCl catalyzes imine formation between aldehydes and aniline, followed by phosphite nucleophilic attack (Scheme 3 in ).
- Validation Tools :
How can researchers evaluate the compound’s stability under photolytic or oxidative conditions?
Q. Degradation Studies
- Photolysis : Expose to UV-Vis light (300–400 nm) and analyze by LC-MS for photo-degradation products.
- Oxidative Stability : Treat with H₂O₂ or tert-butyl hydroperoxide; monitor via ³¹P NMR for phosphonate oxidation .
- Accelerated Aging : Store at 40°C/75% RH for 4 weeks to simulate long-term stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
